2-Hydroxy-D-Phenylalanine

概要

説明

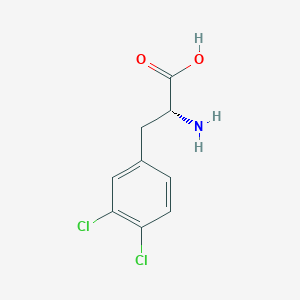

2-Hydroxy-D-Phenylalanine, also known as D-o-tyrosine, is a 2-hydroxyphenylalanine that has D-configuration . It is an essential aromatic amino acid that is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine .

Synthesis Analysis

D-Phenylalanine can be synthesized from cheap L-Phenylalanine through a tri-enzymatic cascade reaction, employing the enzymes LAAD, DAPDH, and GDH .Molecular Structure Analysis

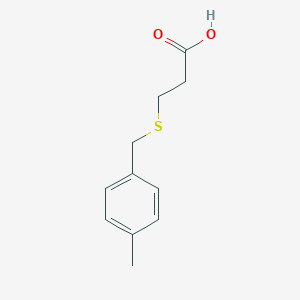

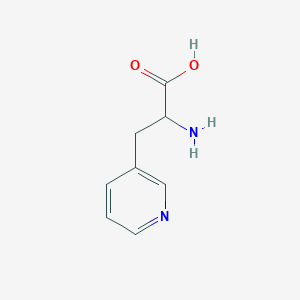

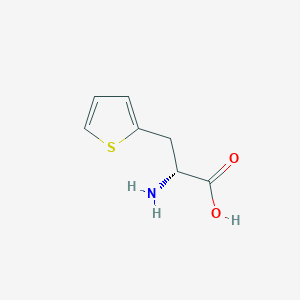

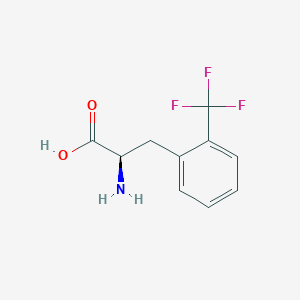

The molecular formula of 2-Hydroxy-D-Phenylalanine is C9H11NO3 . Its molecular weight is 181.19 g/mol . The IUPAC name is (2 R )-2-amino-3- (2-hydroxyphenyl)propanoic acid .Chemical Reactions Analysis

Hydroxylation of D-Phenylalanine can be used to detect hydroxyl radical formation in chemical and biological systems .Physical And Chemical Properties Analysis

2-Hydroxy-D-Phenylalanine has a molecular weight of 181.19 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . Its exact mass is 181.07389321 g/mol .科学的研究の応用

Phenylalanine Hydroxylase Deficiency Studies

Phenylalanine hydroxylase deficiency, traditionally known as phenylketonuria (PKU), is a condition where the enzyme phenylalanine hydroxylase cannot convert the essential amino acid phenylalanine into tyrosine, leading to accumulation of phenylalanine. This accumulation, if left untreated, can result in severe intellectual disability, epilepsy, and behavioral problems. Research has shown that early identification and treatment prevent these severe clinical outcomes, with dietary management being the primary form of treatment. However, new neurodevelopmental and psychological issues have emerged in individuals treated from birth, indicating the need for continued research and development of new treatment approaches (Vockley et al., 2013).

Structural and Mechanistic Insights

The structural changes associated with the allosteric activation of mammalian phenylalanine hydroxylase (PheH) have been a subject of extensive study. Research using techniques like X-ray crystallography and chromatography-coupled small-angle X-ray scattering has shed light on the complex mechanisms of rat PheH. These studies provided insights into the enzyme's preactivated state, revealing how the regulatory domains interact with the catalytic domains to prevent substrate binding. This research significantly contributes to our understanding of the enzyme's function and regulation, which is crucial for developing therapeutic interventions for conditions like PKU (Meisburger et al., 2016).

Neurological Disorder Research

2-Hydroxy-D-Phenylalanine has been implicated in studies exploring the role of phenylalanine and its metabolites in neurological disorders. These studies have highlighted the antidepressant potential of phenylalanine and its role in depressive disorders. The research suggests that phenylalanine could be a candidate for clinical antidepressant trials, considering its significant antidepressant activities observed both in vitro and in vivo (Akram et al., 2020).

Metabolic Process and Disease Management

The role of phenylalanine hydroxylase in metabolic processes and disease management has been the focus of various studies. These investigations have provided a comprehensive understanding of the enzyme's function, structure, and the regulatory mechanisms involved. Understanding these aspects is crucial for managing diseases like PKU and for the development of potential therapeutic strategies (Flydal & Martínez, 2013).

作用機序

Target of Action

2-Hydroxy-D-Phenylalanine, also known as D-o-Tyrosine, interacts with several targets in the body. It is a component of natural products such as antibacterial peptides and alkaloids, and ingredients of antidiabetics . It is also involved in the biosynthesis of phenolic compounds present in foods .

Mode of Action

The compound’s interaction with its targets results in various biochemical changes. For instance, it is converted to 2-hydroxy-coumaroyl-CoA via hydroxylation, a reaction carried out by the enzyme p-coumaroyl CoA 2′-hydroxylase (C2H) .

Biochemical Pathways

2-Hydroxy-D-Phenylalanine is involved in several biochemical pathways. It is synthesized predominantly via the arogenate pathway in plastids . The shikimate and phenylpropanoid pathways are also important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

It is known that phenylalanine, a related compound, is metabolized to produce maleylacetoacetate in a four-step biochemical reaction .

Result of Action

The action of 2-Hydroxy-D-Phenylalanine results in various molecular and cellular effects. It is a precursor of numerous aromatic primary and secondary metabolites with broad physiological functions . For instance, it is a precursor of >8000 plant phenolic compounds, including the hormone salicylic acid .

Action Environment

The action, efficacy, and stability of 2-Hydroxy-D-Phenylalanine can be influenced by various environmental factors. For example, the biosynthesis of secondary metabolites in foods may differ between plant species, due to the difference in the nature of the plant . Plant growing under different environments and conditions also showed differences in the metabolite profile .

Safety and Hazards

将来の方向性

D-Amino acids, including D-Phenylalanine, are increasingly used as building blocks to produce pharmaceuticals and fine chemicals . Future characterization of new subfamilies of enzymes involved in D-Amino acid synthesis may result in discoveries of enzymes with novel metabolic roles and properties beneficial for biotechnological applications .

特性

IUPAC Name |

(2R)-2-amino-3-(2-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFPVMFCRNYQNR-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301020327 | |

| Record name | D-o-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-D-Phenylalanine | |

CAS RN |

24008-77-3 | |

| Record name | D-o-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What unique characteristic of the copper(II)-D-o-Tyrosine complex provides insight into the spectroscopic properties of transferrins?

A2: At a pH of 10.5, the copper(II)-D-o-Tyrosine complex exhibits a circular dichroism (c.d.) spectrum with a distinct band around 330 nm. [] This band is particularly noteworthy because it closely resembles similar bands observed in the c.d. spectra of both iron(III) and copper(II) transferrins. [] Resonance-Raman measurements suggest that both the 330 nm and 400 nm bands in these complexes originate from a phenolate oxygen to Cu(II) charge-transfer transition. [] This finding sheds light on the origin of the previously unclear 330 nm dichroic band in transferrins, attributing it to a phenolate oxygen-to-metal charge-transfer transition. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。